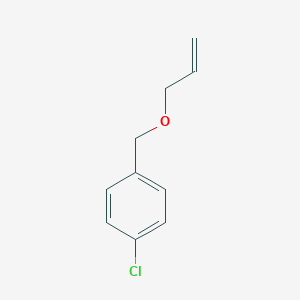

Allyl 4-chlorobenzyl ether

CAS No.:

Cat. No.: VC13873545

Molecular Formula: C10H11ClO

Molecular Weight: 182.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11ClO |

|---|---|

| Molecular Weight | 182.64 g/mol |

| IUPAC Name | 1-chloro-4-(prop-2-enoxymethyl)benzene |

| Standard InChI | InChI=1S/C10H11ClO/c1-2-7-12-8-9-3-5-10(11)6-4-9/h2-6H,1,7-8H2 |

| Standard InChI Key | CUGPEKZSKQMWBC-UHFFFAOYSA-N |

| Canonical SMILES | C=CCOCC1=CC=C(C=C1)Cl |

Introduction

Structural and Molecular Characteristics

Allyl 4-chlorobenzyl ether belongs to the class of allyl aryl ethers, with a benzyl group substituted by a chlorine atom at the para position. Key molecular features include:

The chlorine atom at the para position enhances electron-withdrawing effects, influencing the compound’s reactivity in nucleophilic substitutions and electrophilic aromatic substitutions . The allyl group provides sites for conjugate additions and radical reactions, making the compound a bifunctional building block .

Synthesis Methods

Iron-Catalyzed Cross-Etherification

Recent advances employ FeCl₃·6H₂O (5 mol%) in propylene carbonate to facilitate cross-etherification between 4-chlorobenzyl alcohol and allylic alcohols. This method avoids stoichiometric bases and achieves 70–89% yields under milder conditions (70–120°C) .

Physicochemical Properties

While specific data for Allyl 4-chlorobenzyl ether remain limited, analog compounds provide insights:

-

Thermal Stability: Decomposes above 200°C, consistent with allyl ethers’ susceptibility to thermal cleavage .

-

Solubility: Miscible in organic solvents (e.g., DCM, THF) but insoluble in water due to the hydrophobic benzyl group.

-

Spectroscopic Signatures:

Chemical Reactivity and Applications

Enzymatic Cleavage

Blautia sp. MRG-PMF1’s corrinoid O-demethylase cleaves the allyl-aryl ether bond via nucleophilic conjugate substitution (Sₙ2′ mechanism), producing 4-chlorobenzyl alcohol and allyl alcohol . This biodegradation pathway highlights environmental persistence considerations.

Pharmaceutical Intermediate

The compound’s allyl group participates in Heck coupling and hydroformylation, enabling synthesis of β-lactam antibiotics and NSAID precursors . Its chlorinated aromatic ring facilitates Suzuki-Miyaura cross-couplings for biaryl drug scaffolds .

Comparative Analysis with Analogous Compounds

The benzyl group in Allyl 4-chlorobenzyl ether enhances lipophilicity compared to phenyl analogs, impacting drug bioavailability .

Industrial and Research Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume